molecular formula C22H23N3O2 B11389086 3-methyl-2-[(5-methyl-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one

3-methyl-2-[(5-methyl-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one

Cat. No.: B11389086
M. Wt: 361.4 g/mol
InChI Key: OAQBDWYDGDRNEK-UHFFFAOYSA-N
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Description

3-methyl-2-[(5-methyl-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core linked to an indole moiety. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-[(5-methyl-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (such as temperature and pressure), and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-[(5-methyl-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups on the indole or quinazolinone moieties.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Quinazolinone derivatives, including this compound, are being explored for their potential therapeutic applications in treating various diseases.

    Industry: This compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-methyl-2-[(5-methyl-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, leading to modulation of biological processes. The quinazolinone core can also interact with different molecular targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinazolin-4(3H)-one: Another quinazolinone derivative with similar structural features.

    3-methyl-2-phenylquinazolin-4(3H)-one: A compound with a similar quinazolinone core but different substituents.

    5-methyl-2-oxo-1-propyl-2,3-dihydro-1H-indole: A compound with a similar indole moiety but lacking the quinazolinone core.

Uniqueness

3-methyl-2-[(5-methyl-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one is unique due to its combination of the quinazolinone and indole moieties, which imparts distinct biological activities and potential therapeutic applications. The specific arrangement of functional groups and the overall structure contribute to its unique properties compared to other similar compounds.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

3-methyl-2-[(5-methyl-2-oxo-1-propyl-3H-indol-3-yl)methyl]quinazolin-4-one

InChI

InChI=1S/C22H23N3O2/c1-4-11-25-19-10-9-14(2)12-16(19)17(22(25)27)13-20-23-18-8-6-5-7-15(18)21(26)24(20)3/h5-10,12,17H,4,11,13H2,1-3H3

InChI Key

OAQBDWYDGDRNEK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)C)C(C1=O)CC3=NC4=CC=CC=C4C(=O)N3C

Origin of Product

United States

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